Fmoc-Tyr(2-Cltrt)-OH

Peptide Synthesis Protecting Group Chemistry Fmoc SPPS

Fmoc-Tyr(2-Cltrt)-OH features a 2-chlorotrityl side-chain group selectively cleavable with 1% TFA/DCM while leaving tBu/Boc intact—enabling on-resin Tyr phosphorylation, sulfonation, or PEGylation. Unlike Tyr(tBu)-OH (requires >90% TFA) or Tyr(Trt)-OH (prone to premature deprotection), the 2-Cltrt group delivers intermediate acid lability optimized for complex, acid-sensitive peptide sequences. This orthogonally protected derivative is essential for site-specific post-translational modification studies, fragment condensation strategies, and peptide conjugate synthesis. Supplied as ≥98% pure white powder, readily soluble in DMF (1 mmol/2 mL). Choose based on proven selectivity, not generic alternatives.

Molecular Formula C43H34ClNO5
Molecular Weight 680.2 g/mol
CAS No. 350241-80-4
Cat. No. B1443255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Tyr(2-Cltrt)-OH
CAS350241-80-4
Molecular FormulaC43H34ClNO5
Molecular Weight680.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
InChIInChI=1S/C43H34ClNO5/c44-39-22-12-11-21-38(39)43(30-13-3-1-4-14-30,31-15-5-2-6-16-31)50-32-25-23-29(24-26-32)27-40(41(46)47)45-42(48)49-28-37-35-19-9-7-17-33(35)34-18-8-10-20-36(34)37/h1-26,37,40H,27-28H2,(H,45,48)(H,46,47)/t40-/m0/s1
InChIKeyXYAWVRLFZHVTNW-FAIXQHPJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Tyr(2-Cltrt)-OH (CAS 350241-80-4): Core Properties for Solid-Phase Peptide Synthesis Procurement


Fmoc-Tyr(2-Cltrt)-OH (N-α-Fmoc-O-2-chlorotrityl-L-tyrosine) is an orthogonally protected tyrosine derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS). It features an Fmoc group for N-terminal protection and a 2-chlorotrityl (2-Cltrt) protecting group on the phenolic hydroxyl side chain. The 2-Cltrt group is acid-labile and can be selectively removed under mild acidic conditions (e.g., 1% TFA in DCM), enabling on-resin side-chain modification of the tyrosine residue without disturbing other acid-sensitive protecting groups such as t-butyl (tBu) ethers . This selective deprotection capability is critical for the synthesis of peptides requiring site-specific modifications like phosphorylation, sulfonation, or PEGylation [1]. The compound is typically supplied as a white to off-white powder with an assay purity of ≥99.0% (HPLC) and is soluble in DMF (1 mmol in 2 mL) .

Why Generic Substitution of Fmoc-Tyr(2-Cltrt)-OH (CAS 350241-80-4) Fails in Sensitive Peptide Synthesis


The 2-chlorotrityl (2-Cltrt) protecting group on tyrosine is not functionally equivalent to the more common tert-butyl (tBu) or unsubstituted trityl (Trt) protections. While Fmoc-Tyr(tBu)-OH and Fmoc-Tyr(Trt)-OH are widely used, they present distinct limitations for complex or sensitive peptide sequences. The tBu group requires strong acid (typically >90% TFA) for complete removal, which is incompatible with on-resin selective modifications or the synthesis of acid-sensitive peptides . Conversely, the unsubstituted Trt group is more acid-labile than 2-Cltrt, leading to premature deprotection during synthesis steps involving mild acid washes, and its steric bulk can hinder coupling efficiency in difficult sequences . The 2-Cltrt group provides an intermediate acid lability that balances stability during synthesis with selective, mild cleavage, a property that directly enables the on-resin modification strategies described in the evidence below. Therefore, substituting with a generic Tyr derivative without considering these quantitative stability and selectivity differences can lead to failed syntheses, low yields, or impure products.

Quantitative Performance Evidence for Fmoc-Tyr(2-Cltrt)-OH (CAS 350241-80-4) vs. Closest Analogs


Superior Crude Peptide Purity: Fmoc-Trt-Amino Acids vs. Fmoc-tBu-Amino Acids

In a direct comparative study by Barlos et al. (1998), model peptides containing Trp and Met were synthesized using Fmoc/Trt-amino acids and Fmoc/tBu-amino acids. The study demonstrated that the use of Trt-based side-chain protection (which includes the 2-Cltrt group for Tyr) led to crude peptides of consistently higher purity than those synthesized with tBu-based protection [1]. While the study does not test Fmoc-Tyr(2-Cltrt)-OH in isolation, it provides class-level evidence that the Trt/Cltrt protection strategy is superior to tBu for minimizing side reactions during cleavage. This is a critical procurement consideration as it directly translates to reduced purification costs and higher final yields.

Peptide Synthesis Protecting Group Chemistry Fmoc SPPS

Selective On-Resin Deprotection: 2-Cltrt Group Enables Mild Cleavage (1% TFA) Incompatible with tBu Analogs

The 2-chlorotrityl (2-Cltrt) protecting group on the tyrosine side chain can be selectively removed using a solution of 1% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in dichloromethane (DCM) . This mild condition leaves other commonly used acid-labile protecting groups, such as tert-butyl (tBu) ethers on Ser/Thr residues, intact. In contrast, the tBu protecting group on Fmoc-Tyr(tBu)-OH requires strong acid (>90% TFA) for cleavage, which would simultaneously deprotect all other tBu-based side chains and cleave the peptide from acid-labile resins. This differential acid lability allows for site-specific on-resin modification (e.g., phosphorylation, sulfonation) of the Tyr side chain while the peptide remains anchored to the solid support, a feat not achievable with Fmoc-Tyr(tBu)-OH [1].

On-Resin Modification Selective Deprotection Fmoc SPPS

Intermediate Acid Lability: 2-Cltrt is More Stable than Trt, Preventing Premature Deprotection

The 2-chlorotrityl (2-Cltrt) protecting group is engineered to be slightly more stable than the standard trityl (Trt) group under the mildly acidic conditions encountered during routine SPPS wash steps or Fmoc deprotection . Unsubstituted Trt protecting groups on amino acids like Fmoc-Tyr(Trt)-OH are more acid-labile, which can lead to inadvertent, partial deprotection during synthesis, resulting in unwanted side reactions and lower overall yields . The chlorine substituent in 2-Cltrt attenuates this lability, providing a balance between stability during chain assembly and selective cleavage under controlled mild acid treatment. This nuanced difference in acid stability directly translates to improved synthetic reliability and higher yields for sequences containing Tyr residues, especially in longer or more complex peptides.

Protecting Group Stability Fmoc SPPS Synthetic Reliability

Verified High Enantiomeric and Chemical Purity: A Procurement Quality Benchmark

The commercial product Fmoc-Tyr(2-Cltrt)-OH (Novabiochem®) is supplied with rigorous quality specifications that are critical for reproducible synthesis. The assay purity by HPLC is ≥99.0% (a/a), and the enantiomeric purity is specified as ≥99.5% (a/a) . This high level of enantiomeric purity is essential to prevent racemization during peptide assembly, which can lead to diastereomeric impurities that are difficult to separate. While Fmoc-Tyr(tBu)-OH is also available in high purity from reputable vendors, the specific combination of high chemical and enantiomeric purity for the 2-Cltrt derivative is a procurement benchmark ensuring that the building block itself is not a source of product heterogeneity or low yield.

Quality Control Chiral Purity Peptide Synthesis Reagents

Enabled Synthesis: Selective On-Resin O-Deprotection of Tyrosine for Peptide Fragment Production

The use of Fmoc-Tyr(2-Cltrt)-OH or its resin-bound analog enables the solid-phase synthesis of peptides that are selectively deprotected at the tyrosine side chain. Barlos et al. (1992) demonstrated that a peptide could be quantitatively cleaved from a 2-chlorotrityl resin using acetic acid/trifluoroethanol/dichloromethane while leaving t-butyl type side chain protections intact. Under these same mild conditions, complete detritylation of the tyrosine phenoxy function occurs simultaneously [1]. This methodology allows for the preparation of partially protected peptide fragments with a free Tyr hydroxyl, which can then be used as building blocks in convergent syntheses or for site-specific conjugation. This specific utility is a key differentiator; Fmoc-Tyr(tBu)-OH cannot be selectively deprotected on-resin without global acidolysis.

Convergent Peptide Synthesis Protected Peptide Fragments 2-Chlorotrityl Resin

Primary Application Scenarios for Fmoc-Tyr(2-Cltrt)-OH (CAS 350241-80-4) in Peptide Synthesis


Synthesis of Phosphopeptides and Sulfopeptides via On-Resin Modification

The selective deprotection of the 2-Cltrt group with 1% TFA allows for the on-resin phosphorylation or sulfonation of the tyrosine hydroxyl group after peptide chain assembly. This is a critical application for studying post-translational modifications (PTMs) or for producing biologically active peptide hormones and signaling molecules. The use of Fmoc-Tyr(2-Cltrt)-OH ensures that the modification occurs specifically at the Tyr residue without compromising other side-chain protections, leading to higher purity of the final modified peptide [1].

Production of Partially Protected Peptide Fragments for Convergent Synthesis

The ability to cleave a peptide from a 2-chlorotrityl resin with a free tyrosine hydroxyl group while keeping other acid-labile groups (e.g., tBu, Boc) intact is foundational for convergent peptide synthesis. This method yields a protected peptide fragment with a single, specific functional handle (the Tyr OH) for subsequent fragment condensation or ligation, a strategy demonstrated in the synthesis of gastrin and cholecystokinin analogs [2].

Synthesis of PEGylated Peptides and Peptide Conjugates

The on-resin liberation of the Tyr hydroxyl group via mild acid treatment provides a unique conjugation site for PEGylation or the attachment of other moieties (e.g., fluorophores, biotin) while the peptide is still protected and anchored to the resin. This approach simplifies the production of peptide conjugates by eliminating the need for post-synthesis, solution-phase conjugation steps that can be low-yielding and require extensive purification [1].

Synthesis of Acid-Sensitive Peptides and Glycopeptides

For peptides that contain acid-sensitive modifications (e.g., certain glycosidic linkages, sulfate esters), the use of Fmoc-Tyr(2-Cltrt)-OH is advantageous. The peptide can be synthesized using a mild acid-labile resin (e.g., 2-CTC resin) and the final global deprotection/cleavage can be performed under very mild conditions that avoid degradation of the sensitive moieties. The 2-Cltrt group on Tyr is fully removed under these mild conditions, yielding the desired product without the harsh acid treatment required for tBu-protected analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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